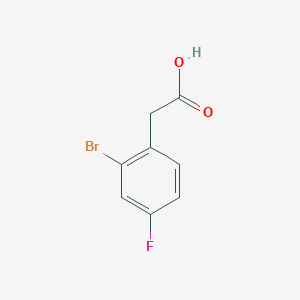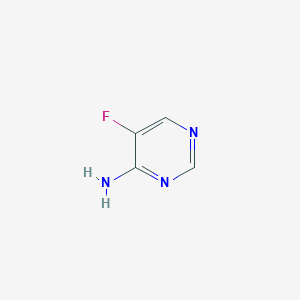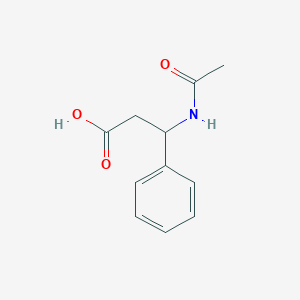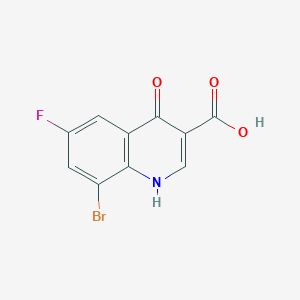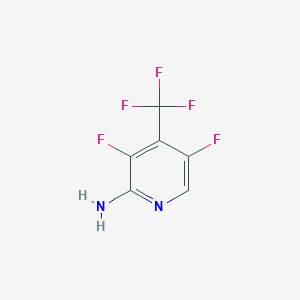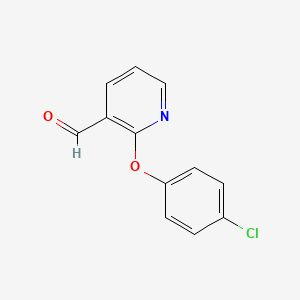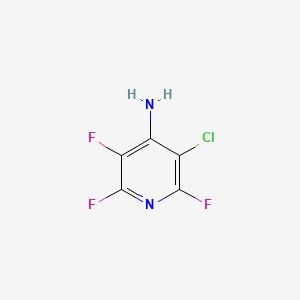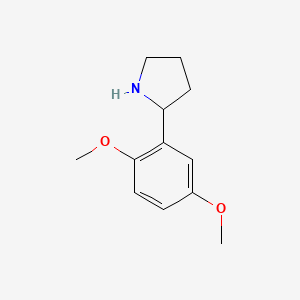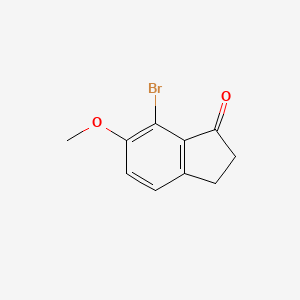
1-Boc-indole
概述
描述
1-Boc-indole, also known as tert-butoxycarbonyl-indole, is a derivative of indole where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of indole derivatives, due to its stability and ease of removal under mild conditions.
作用机制
Target of Action
1-Boc-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc . These derivatives also have agonistic effects on various receptors such as liver x receptor and 5-HT1D receptor .
Mode of Action
It is known that indole is an electron-rich aromatic system containing an enamine embedded c2–c3 bond and a strong nucleophilic c3 carbon . This reactivity has dictated indole dearomatization methodology development .
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants . Its signaling role between microbes and in the human gut has been discussed . Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Pharmacokinetics
The suzuki–miyaura (sm) cross-coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date, has been used with this compound . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
It is known that indole derivatives have been found to contain a variety of biological activities, including antibacterial, antibiotic, anti-inflammatory, analgesic, anticonvulsant, antimalarial, anticancer, antiulcer, antileishmaniasis, contraceptive, antioxidant, etc .
Action Environment
It is also known that it is sensitive to sources of ignition and requires adequate ventilation .
生化分析
Biochemical Properties
1-Boc-indole plays a significant role in various biochemical reactions, particularly in the synthesis of complex organic molecules. It is commonly used in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, and palladium-catalyzed benzylation . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in the construction of many biologically active compounds.
In biochemical contexts, this compound interacts with several enzymes and proteins. For instance, it can act as a substrate for enzymes involved in the synthesis of indole derivatives, which are known for their diverse biological activities . The nature of these interactions often involves the formation of covalent bonds between the indole ring and the active sites of the enzymes, facilitating the synthesis of more complex molecules.
Cellular Effects
This compound has been shown to influence various cellular processes. Indole derivatives, including this compound, are known to exhibit a range of biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects . These compounds can modulate cell signaling pathways, gene expression, and cellular metabolism.
For example, indole derivatives have been reported to interact with nuclear receptors and other signaling molecules, leading to changes in gene expression and cellular responses . These interactions can result in the inhibition of cancer cell proliferation, reduction of inflammation, and suppression of microbial growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. One of the key mechanisms is the inhibition or activation of enzymes involved in metabolic pathways . For instance, this compound can bind to the active sites of enzymes, altering their activity and subsequently affecting the metabolic flux.
Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . This degradation can lead to the formation of by-products that may have different biological activities.
Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function . For example, prolonged treatment with this compound can lead to persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage .
Threshold effects have also been observed, where a certain dosage is required to achieve the desired biological activity . Beyond this threshold, increasing the dosage does not necessarily enhance the effects and may instead lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives . It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the indole ring . This metabolism can lead to the formation of various metabolites that may have different biological activities.
The interaction of this compound with cofactors such as NADH and FADH2 is also important for its metabolic activity . These cofactors facilitate the transfer of electrons during the oxidation process, contributing to the overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments.
For example, this compound can be transported into the cytoplasm and nucleus, where it can exert its biological effects . The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles.
For instance, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can participate in metabolic processes . The localization of this compound within the nucleus can also influence gene expression by interacting with transcription factors and other regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-indole can be synthesized through several methods. One common approach involves the reaction of indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 1-Boc-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, reflux conditions.
Substitution: Alkyl halides or acyl chlorides, base (e.g., triethylamine), room temperature.
Major Products Formed:
Oxidation: Indole N-oxide derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
科学研究应用
1-Boc-indole has a wide range of applications in scientific research:
相似化合物的比较
N-Methylindole: This compound has a methyl group instead of a Boc group, leading to different reactivity and applications.
1-Acetylindole: Similar to 1-Boc-indole, but with an acetyl protecting group, which is less bulky and offers different reactivity.
Uniqueness of this compound: this compound is unique due to its stability and ease of deprotection. The Boc group provides steric hindrance, protecting the indole nitrogen during various synthetic transformations. This makes this compound a valuable intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIFQXNMLDXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393394 | |
| Record name | 1-Boc-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75400-67-8 | |
| Record name | 1-Boc-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butoxycarbonyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Boc-indole in organic synthesis, particularly in the context of the provided research?
A: this compound serves as a valuable starting material for synthesizing more complex molecules. The research highlights its use in a two-step synthesis of an indole-3-acetic acid derivative [], a key intermediate of the plant hormone auxin. This synthesis involves an iridium-catalyzed C-H borylation of this compound followed by a palladium-catalyzed cross-coupling reaction [].
Q2: Can you elaborate on the conversion of 1-Boc-indoles to 1-Boc-oxindoles as mentioned in the research?
A: While the provided abstracts [, ] don't offer specifics about the conversion process, the titles suggest a chemical transformation where 1-Boc-indoles are used to synthesize 1-Boc-oxindoles. This likely involves oxidation of the indole ring system to yield the corresponding oxindole structure, while retaining the Boc protecting group. Further investigation into the full research articles would be necessary to uncover the detailed reaction conditions and mechanism.
Q3: How does the photoassisted cross-coupling reaction described in the research impact the use of this compound?
A: The research focuses on a novel photoassisted Suzuki-Miyaura cross-coupling reaction using visible light []. While not directly applied to this compound in this specific research, this methodology could potentially be adapted for similar transformations using this compound derivatives possessing α-chloroacetyl groups. This could open new avenues for synthesizing diverse indole-based compounds with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
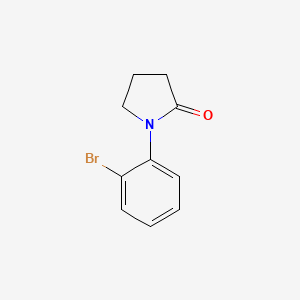
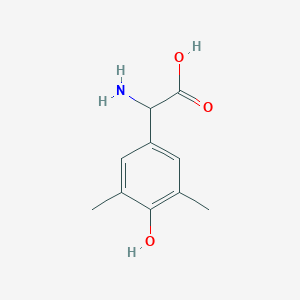
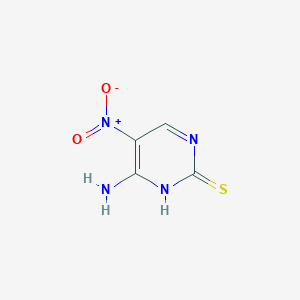
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
